

Sabizabulin mechanism of action tubulin polymerization

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Compound Focus: Sabizabulin

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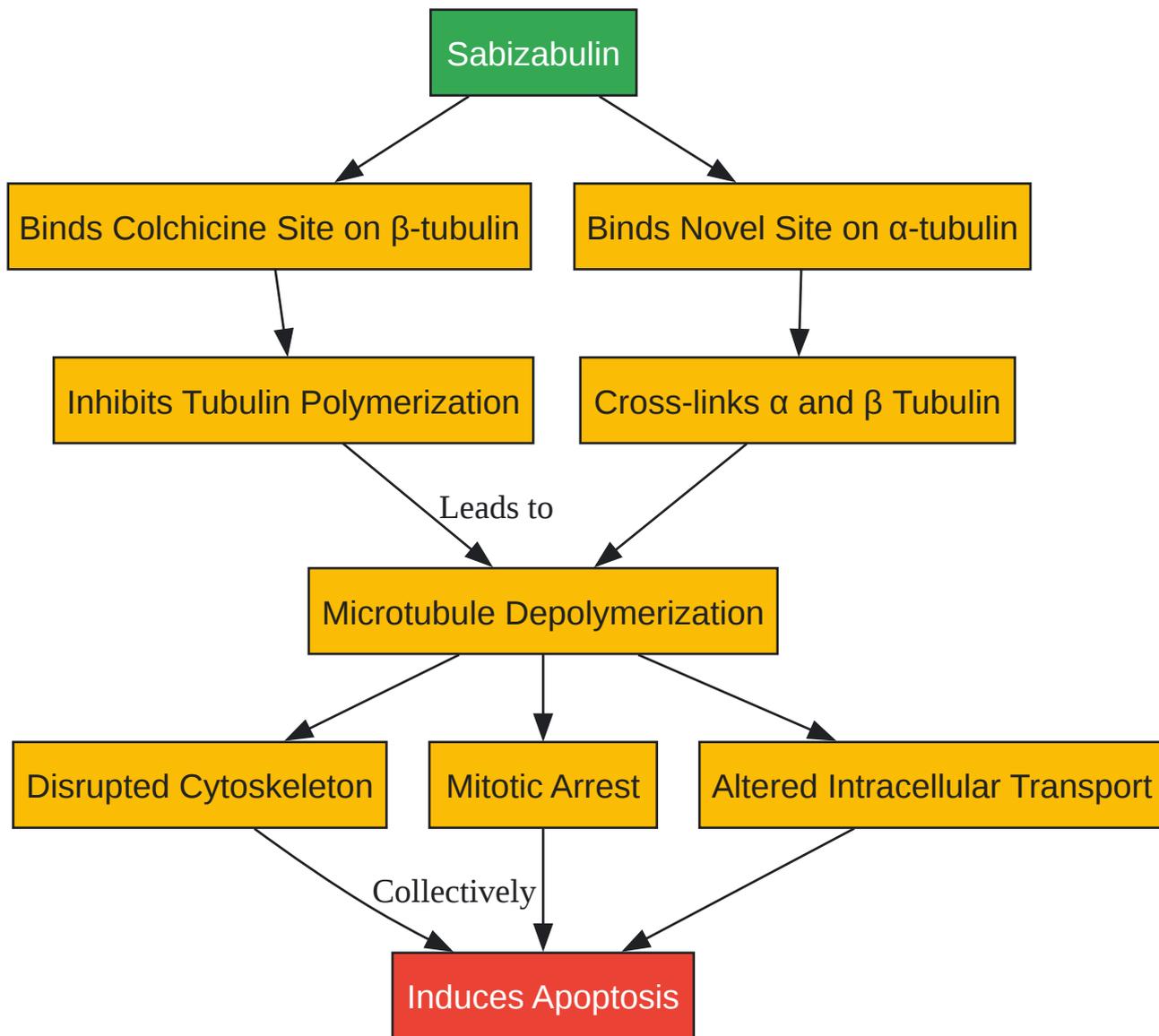
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Mechanism of Action: A Unique Dual-Binding Inhibitor

Sabizabulin's core mechanism involves directly targeting the tubulin subunits that make up microtubules. Its action is distinct from other classes of microtubule inhibitors and confers several key advantages:

- **Targets the Colchicine Binding Site:** **Sabizabulin** binds to the **colchicine-binding site on β -tubulin**, which inhibits the polymerization of tubulin into microtubules [1] [2] [3].
- **Cross-links α and β Tubulin:** Unlike many colchicine-binding site inhibitors, **sabizabulin** also binds to a **novel site on α -tubulin**, effectively cross-linking the α and β subunits [4] [2] [5]. This unique action causes **microtubule depolymerization** and fragmentation of the cytoskeleton [4].
- **Overcomes Common Resistance Mechanisms:** **Sabizabulin** is **not a substrate for the P-glycoprotein (P-gp)** efflux pump [1] [2]. This allows it to remain effective against cancer cells that have developed resistance to taxanes and other chemotherapeutics that are expelled by P-gp [1].
- **Favorable Pharmacokinetics:** It is **orally bioavailable** with a half-life of approximately 5 hours and is not a substrate for the CYP3A4 enzyme, reducing the potential for drug-drug interactions [4] [5].

The following diagram illustrates the molecular consequences of **sabizabulin's** mechanism on a cell:



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Sabizabulin mechanism leads to apoptosis via microtubule depolymerization and disrupted cellular processes.

Quantitative Efficacy Data from Preclinical and Clinical Studies

The potency of **sabizabulin** has been quantified in various experimental models, demonstrating its low nanomolar efficacy.

Table 1: In Vitro Anti-Proliferative and Anti-Viral Activity of Sabizabulin

| Assay Type | Cell Line / Model | Experimental Readout | Potency (IC ₅₀ /IC ₉₀) | Source |
|-----------------------|---|---|---|---------|
| Anti-Proliferation | HER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3) | Inhibition of cell proliferation | Low nanomolar IC ₅₀ values | [1] [3] |
| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of infectious virus release | IC ₅₀ : 24.3 nM ; IC ₉₀ : 37.8 nM | [6] |
| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of virus cell-to-cell spread | IC ₅₀ : 15.7 nM ; IC ₉₀ : 27.0 nM | [6] |

Table 2: Clinical Dosing, Efficacy, and Safety Profile

| Aspect | Phase Ib/II (Prostate Cancer) | Phase III (COVID-19) | Source |
|---|--|--|---------|
| Recommended Phase II Dose | 63 mg once daily | 9 mg once daily | [4] |
| Achieved Blood Concentration (at 9 mg dose) | Average (C _{avg}): ~32 nM ; Peak (C _{max}): 171 nM | Information not specified in sources | [6] |
| Key Efficacy Findings | Radiographic PFS: 11.4 months ; ORR: 20.7% | 55% relative reduction in mortality | [4] [2] |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue | Information not specified in sources | [4] |
| Key Differentiator from Taxanes | No observed neurotoxicity or neutropenia | Information not specified in sources | [4] |

Key Experimental Methodologies

Robust in vitro, in vivo, and clinical models have been used to characterize **sabizabulin's** activity.

Table 3: Summary of Key Experimental Models for Sabizabulin

| Model Type | Specific Model Details | Key Methodologies and Endpoints |
|---|------------------------|---------------------------------|
| <p> In Vitro HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) [1] [3] Cell proliferation assays (IC₅₀): Measuring the concentration that inhibits 50% of cell growth. Clonogenicity assays: Assessing the ability of a single cell to form a colony, indicating long-term survival and proliferation. Apoptosis assays: Detecting markers like caspase-3/9 activation and PARP cleavage to confirm programmed cell death. Synergy studies: Combining sabizabulin with other agents (e.g., lapatinib) to calculate combination indices. In Vivo (Xenograft) BT474 (ER+/PR+/HER2+) cell-derived xenografts in NSG mice [1] [3] Primary tumor growth inhibition: Measuring tumor volume over time in treated vs. control groups. Pharmacokinetic analysis: Profiling drug absorption, distribution, and blood concentration levels. In Vivo (PDX & Metastasis) HCI-12 (ER-/PR-/HER2+) patient-derived xenograft model [1] [3] Metastasis inhibition: Quantifying the number or burden of lung metastases. Use of patient-derived tissue: Implanting human tumor fragments into mice to better mimic human disease. Clinical Trial Phase Ib/II in metastatic castration-resistant prostate cancer (mCRPC) [4] Dose escalation (3+3 design): Determining the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Efficacy endpoints: Using RECIST 1.1 for tumor response and PCWG3 criteria for prostate-specific antigen (PSA) levels. </p> | | |

The following workflow maps the typical progression of experiments used to validate **sabizabulin**'s activity:



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Experimental workflow progresses from in vitro models to clinical trials.

Broader Therapeutic Implications

- **Potential in Oncology:** **Sabizabulin** is a promising alternative to taxanes in breast cancer, particularly for HER2+ and triple-negative subtypes, with efficacy in suppressing tumor growth and metastasis in preclinical models [1] [3]. It also shows synergistic effects with targeted therapies like lapatinib [1] [3].

- **Anti-Viral and Anti-Inflammatory Applications:** **Sabizabulin's** microtubule disruption inhibits viral transport and replication, demonstrating activity against SARS-CoV-2 and poxviruses in preclinical studies [2] [6]. Its broad anti-inflammatory effects are being explored for atherosclerosis, similar to colchicine but with a potentially safer profile [5].

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